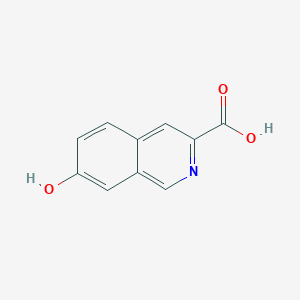

7-Hydroxyisoquinoline-3-carboxylic acid

Description

Significance of Isoquinoline (B145761) Derivatives as Privileged Structures in Drug Discovery

In medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govnih.gov These frameworks serve as versatile templates for the design of novel bioactive compounds. nih.govox.ac.uk The isoquinoline ring is widely regarded as a privileged scaffold, a status conferred by its frequent appearance in a multitude of biologically active molecules and clinically approved drugs. Current time information in JP.broadinstitute.org

The utility of the isoquinoline scaffold stems from its rigid, planar structure which can be readily functionalized at various positions, allowing for the precise spatial orientation of substituents to optimize interactions with target proteins. nih.gov This structural versatility has enabled the development of isoquinoline derivatives with a broad spectrum of pharmacological activities. Current time information in JP. These include applications in treating tumors, respiratory diseases, infections, nervous system disorders, and cardiovascular diseases. Current time information in JP.

Numerous isoquinoline-based drugs are currently in clinical use or undergoing clinical trials, demonstrating the scaffold's therapeutic relevance. Current time information in JP. For instance, the isoquinoline core is found in anticancer agents, where derivatives have been shown to exert their effects through mechanisms like apoptosis induction and inhibition of tubulin polymerization. ox.ac.uk It is also present in neuroprotective agents; a well-known example is apomorphine, used in the treatment of Parkinson's disease. selleckchem.com The consistent success in developing potent and selective ligands for diverse biological targets by modifying the isoquinoline core solidifies its status as a privileged structure in modern drug discovery. ox.ac.uknih.gov

Overview of 7-Hydroxyisoquinoline-3-carboxylic Acid in Contemporary Research Contexts

While the broader isoquinoline family is extensively studied, specific research on this compound is not widely detailed in publicly available literature. Its primary role in contemporary research appears to be that of a chemical intermediate or a molecular building block for the synthesis of more complex, biologically active molecules. The strategic placement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the isoquinoline framework makes it a valuable precursor for creating diverse libraries of compounds for drug screening.

The interest in scaffolds like this compound is often driven by the biological activities of its close structural relatives. For example, derivatives of the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a saturated analog, are recognized as core elements in several peptide-based drugs. rsc.orgresearchgate.net Furthermore, isomers such as 7-hydroxyquinoline-4-carboxylic acid are considered key medical intermediates for developing immunomodulators. google.com

Research into related hydroxyquinoline and hydroxyisoquinoline carboxylic acid derivatives has identified them as promising inhibitors for various enzymes. For instance, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov Moreover, the 8-hydroxyquinoline (B1678124) scaffold has been used to develop inhibitors for 2-oxoglutarate (2-OG) dependent enzymes, such as the Jumonji C (JmjC) domain-containing histone demethylases, which are also important targets in oncology. nih.govsemanticscholar.org These contexts suggest that this compound holds potential as a scaffold for developing novel enzyme inhibitors, particularly in the fields of cancer and epigenetic research.

Below is a table summarizing the basic chemical data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Synonyms | 7-hydroxy-3-isoquinolinecarboxylic acid |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7NO3 |

|---|---|

Poids moléculaire |

189.17 g/mol |

Nom IUPAC |

7-hydroxyisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-5,12H,(H,13,14) |

Clé InChI |

XSVDHRIASGZLGW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)O |

Origine du produit |

United States |

Synthetic Methodologies for 7 Hydroxyisoquinoline 3 Carboxylic Acid and Its Analogues

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These range from well-established name reactions to modern catalytic systems, providing access to a wide array of substituted isoquinoline derivatives.

Pictet-Spengler Reaction as a Key Synthetic Strategy for Isoquinoline Derivatives

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The reaction is particularly effective for electron-rich aromatic rings, such as the phenol (B47542) moiety present in precursors to 7-hydroxyisoquinoline (B188741) derivatives. wikipedia.org The use of phenylalanine and tyrosine derivatives as starting materials in Pictet-Spengler reactions has been a common strategy to introduce the carboxylic acid functionality at the 3-position of the resulting tetrahydroisoquinoline. thermofisher.com

The reaction conditions for the Pictet-Spengler synthesis of tetrahydroisoquinolines can be harsh, often requiring strong acids like hydrochloric acid or trifluoroacetic acid and elevated temperatures, especially for less nucleophilic aromatic rings. wikipedia.org However, variations of the classic Pictet-Spengler reaction have been developed to proceed under milder conditions. The degree of racemization during the reaction when using optically active starting materials, such as L-phenylalanine, is a critical consideration and has been studied to optimize the stereochemical outcome. researchgate.net

Multi-Component Reactions (MCRs) for Diverse Isoquinoline Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures, including diverse isoquinoline and tetrahydroisoquinoline scaffolds. researchgate.netrsc.org MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation. rsc.org Various MCRs, such as the Ugi and Povarov reactions, have been successfully employed for the synthesis of a wide range of quinoline (B57606) and isoquinoline derivatives. rsc.orgnih.gov These reactions allow for the introduction of multiple points of diversity, enabling the creation of libraries of compounds for biological screening. The synthesis of tetrahydroisoquinolines has been achieved through MCRs involving different types of reactions, including Heck/aza-Michael cyclization and aza-Diels-Alder reactions. researchgate.net

Construction of Annulated Pyrrole (B145914) Rings on Isoquinoline Derivatives

The fusion of a pyrrole ring to the isoquinoline core gives rise to pyrrolo[2,1-a]isoquinolines, a class of compounds that includes the lamellarin alkaloids, known for their diverse biological activities. bohrium.comnih.gov The synthesis of these annulated structures is a significant area of research, with methodologies classified by the key reaction pathway for forming the pyrrolo[2,1-a]isoquinoline (B1256269) framework. bohrium.com

One of the primary methods for constructing the pyrrole ring is through 1,3-dipolar cycloaddition reactions. bohrium.comresearchgate.net This approach typically involves the reaction of an isoquinolinium ylide with a dipolarophile. researchgate.net Various catalysts, including copper(II), rhodium(II), and cobalt(II) complexes, as well as organocatalysts, have been employed to promote these cycloadditions. bohrium.com Additionally, photoinduced and electrochemical methods have been developed for the synthesis of pyrroloisoquinoline derivatives. bohrium.com

Another strategy involves the use of benzotriazole (B28993) methodology, where 2-(benzotriazol-1-ylmethyl)isoquinolinium chloride reacts with electron-deficient alkenes or alkynes in the presence of a base to yield pyrrolo[2,1-a]isoquinoline derivatives. acs.org

| Dipolarophile | Product | Yield (%) | Reference |

| α-bromoacrylonitrile | pyrrolo[2,1-a]isoquinoline-1-carbonitrile | 51 | acs.org |

| diethyl acetylenedicarboxylate | diethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate | 67 | acs.org |

Stereoselective Synthesis of Enantiopure 7-Hydroxyisoquinoline-3-carboxylic Acid Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of paramount importance. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, which can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. wikipedia.org

Asymmetric reduction of isoquinoline precursors, such as imines and enamines, is a common approach to introduce chirality. mdpi.com Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation have proven to be effective for the synthesis of enantiopure tetrahydroisoquinolines. mdpi.com Ruthenium and iridium catalysts, in particular, have been successfully used in these transformations. mdpi.com

The diastereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids has been achieved by combining the Petasis synthesis of amino acids with the Pomeranz–Fritsch–Bobbitt synthesis of the tetrahydroisoquinoline core. mdpi.com This approach utilizes a chiral amine component to direct the stereochemical outcome of the reaction sequence. mdpi.com

Synthesis of 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline-3-carboxylic Acid (HO-Tic)

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of the amino acid phenylalanine and is an important building block in medicinal chemistry. rsc.org The 7-hydroxy derivative (HO-Tic) is of particular interest. The synthesis of Tic and its derivatives has been extensively reviewed, with the Pictet-Spengler and Bischler-Napieralski reactions being the most traditional methods. rsc.orgiisc.ac.in

The Pictet-Spengler reaction, as previously discussed, is a direct method for the synthesis of the tetrahydroisoquinoline core. iisc.ac.in The use of L-Dopa (a derivative of tyrosine) in a biomimetic-type process with formaldehyde (B43269) or acetaldehyde (B116499) leads to 3-carboxyl-substituted tetrahydroisoquinoline alkaloids. iisc.ac.in

More recent approaches to Tic derivatives involve cycloaddition strategies, such as enyne metathesis and Diels-Alder reactions, which allow for the generation of highly functionalized Tic analogues. iisc.ac.inresearchgate.net These methods provide greater scope for introducing diverse functional groups on the aromatic ring compared to the classical electrophilic cyclization reactions. iisc.ac.in

| Starting Material | Key Reaction | Product | Reference |

| β-phenylethylamine derivative | Pictet-Spengler | Tetrahydroisoquinoline | iisc.ac.in |

| Acyl derivative of β-phenethylamine | Bischler-Napieralski | Dihydroisoquinoline | iisc.ac.in |

| N-alkylated enyne | Enyne metathesis/Diels-Alder | Functionalized Tic derivative | iisc.ac.inresearchgate.net |

Catalytic Dehalogenation Approaches

Catalytic dehalogenation is a synthetic transformation that replaces a halogen atom with a hydrogen atom, typically using a metal catalyst and a hydrogen source. While not a primary method for the construction of the isoquinoline core, it can be a useful tool for the removal of halogen atoms that may have been introduced to direct other reactions or as part of the starting material. For instance, a bromo-substituted tetrahydroisoquinoline could be subjected to catalytic dehalogenation to afford the corresponding unsubstituted derivative. Photocatalytic methods have been explored for the dehydrogenation of tetrahydroisoquinolines to form isoquinolines, and these methods sometimes involve N-substituted auxiliaries that can be later removed. researchgate.net

Incorporation into Peptide Analogues

The unique constrained bicyclic structure of isoquinoline-based amino acids makes them valuable building blocks in peptide and peptidomimetic design. While direct studies detailing the incorporation of this compound into peptide chains are not extensively documented in publicly available literature, the principles of peptide synthesis can be applied. The methodology for its closely related analogue, (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, provides a clear precedent.

The tetrahydro-analogue, protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom, is commercially available and serves as a key building block in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group provides a temporary protecting group for the secondary amine within the isoquinoline ring system, which can be selectively removed under basic conditions to allow for coupling with the next amino acid in the peptide sequence. The carboxylic acid at the 3-position is activated using standard peptide coupling reagents to facilitate the formation of an amide bond with the free amino group of the growing peptide chain.

The hydroxyl group at the 7-position offers an additional site for modification, which can be either protected during peptide synthesis or utilized for further functionalization of the resulting peptide. The stability and reactivity of this protected amino acid, along with its compatibility with various coupling reagents, make it a valuable tool for creating bioactive peptides and potential drug candidates. chemimpex.com

Table 1: Key Features for Peptide Synthesis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Amino Acid Scaffold | The isoquinoline ring provides a rigid, bicyclic structure. | This constrained geometry can influence the secondary structure of peptides, potentially leading to enhanced biological activity or receptor selectivity. |

| Carboxylic Acid Group | Located at the 3-position, it is the site for amide bond formation. | Standard peptide coupling protocols can be employed for its incorporation into a peptide sequence. |

| Secondary Amine | Part of the isoquinoline ring system. | Requires protection (e.g., with Fmoc) during SPPS to prevent unwanted side reactions. |

| Hydroxyl Group | Located at the 7-position. | Can be a site for further modification or may require protection depending on the synthetic strategy. |

Derivatization and Functionalization Strategies for this compound

The derivatization and functionalization of this compound can be approached by targeting its key functional groups: the carboxylic acid, the hydroxyl group, and the isoquinoline ring itself. These modifications are crucial for exploring the structure-activity relationships of its derivatives and for developing new therapeutic agents.

General strategies for the derivatization of carboxylic acids are well-established and include esterification, amidation, and conversion to acyl hydrazides or hydroxamic acids. thermofisher.com For the hydroxyl group, which is phenolic in nature, common derivatization reactions include etherification and esterification. researchgate.net

Introduction of Substituents at Specific Positions

The introduction of substituents onto the this compound core can be achieved through various synthetic routes, often by utilizing a pre-functionalized starting material. For instance, research on the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, a related class of compounds, demonstrates that various substituents can be introduced at the 7-position of the quinoline ring system. nih.gov These methods often involve multi-step syntheses starting from appropriately substituted anilines. While this work focuses on a quinoline rather than an isoquinoline core, the principles of aromatic substitution suggest that similar strategies could be adapted for the synthesis of 7-substituted isoquinoline-3-carboxylic acid derivatives.

Synthesis of Iodinated Analogues for Specific Research Applications

Iodinated analogues of bioactive molecules are valuable tools in biomedical research, particularly for radiolabeling studies and as intermediates in cross-coupling reactions to introduce further molecular diversity. While the direct iodination of this compound has not been specifically reported, general methods for the iodination of hydroxy-substituted aromatic compounds can be considered.

Given the presence of the activating hydroxyl group, electrophilic iodination would be expected to occur on the isoquinoline ring. The regioselectivity of this reaction would be influenced by the directing effects of both the hydroxyl and carboxylic acid groups, as well as the nitrogen atom in the isoquinoline ring. Common iodinating reagents include iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The precise conditions would need to be optimized to achieve the desired regioselectivity.

Formation of Complex Hybrid Molecules

The functional groups of this compound provide convenient handles for the construction of more complex hybrid molecules. The hydroxyl group, in particular, is a prime site for forming ether linkages.

A relevant example is the synthesis of 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester, where a phenoxy group is attached at the 7-position. google.com This demonstrates that the 7-hydroxy position can be used to link to other aromatic systems. Another synthetic strategy that highlights the utility of a hydroxyl group on a related quinoline scaffold is the Williamson ether synthesis. This reaction has been used to couple 8-hydroxyquinolines with ethyl 2-(halomethyl)quinoline-3-carboxylates to form bisquinoline systems. researchgate.net This approach could potentially be adapted to link this compound to other molecular fragments through an ether bond, creating complex hybrid molecules with potentially novel biological activities.

Structure Activity Relationship Sar Studies of 7 Hydroxyisoquinoline 3 Carboxylic Acid Derivatives

Rational Design Principles for Modulating Biological Activity

The rational design of derivatives based on the 7-hydroxyisoquinoline-3-carboxylic acid scaffold is guided by established principles of medicinal chemistry, aiming to optimize interactions with specific biological targets. A primary strategy involves modifying the core structure to exploit the molecular features of a target's binding site, such as the ATP-binding pocket of protein kinases. researchgate.netnih.gov For instance, the design of protein kinase inhibitors often focuses on creating molecules that can form key hydrogen bonds and hydrophobic interactions with amino acid residues within the active site. researchgate.net

One successful application of rational design involves the development of dual-action agonists. For example, novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized to act as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. nih.gov This design strategy aims to combine multiple therapeutic benefits into a single molecule. The core tetrahydroisoquinoline structure provides a rigid scaffold, to which various substituents are appended to fine-tune the activity at each receptor subtype. nih.gov

The process is iterative, often beginning with a lead compound and systematically altering its functional groups to probe the SAR. drugdesign.org Modifications might include changing the substitution pattern on the aromatic ring or altering the groups on the nitrogen atom or carboxylic acid function to improve target affinity and selectivity. nih.govnih.gov Molecular modeling can further refine this process by predicting how proposed structural changes will affect the binding orientation and affinity of the compound within the target's active site. researchgate.net

Impact of Substituent Effects on Biological Target Interactions

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the isoquinoline (B145761) core. These substituents modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Studies on the closely related quinoline-3-carboxylic acid scaffold have demonstrated that substituents at the 7-position can have a differential impact depending on the target. For example, the ability of 7-substituted 4-hydroxyquinoline-3-carboxylic acids to inhibit cellular respiration was found to be linearly related to the lipophilicity (π) of the substituent. nih.gov In contrast, the inhibition of a specific intracellular enzyme, malate (B86768) dehydrogenase, was linearly related to the molar refractivity (MR), a measure of molecular volume and polarizability. nih.gov This highlights how different properties can be tuned to achieve target selectivity.

In a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives designed as inhibitors for Pim-1 kinase, the 8-hydroxy and 7-carboxylic acid groups were identified as crucial for activity, forming key interactions with the enzyme's ATP-binding pocket. researchgate.net The addition of other substituents, such as a styryl group at the 2-position, was explored to further enhance potency. While a suitable hydroxyl substitution pattern on the appended phenyl ring appeared necessary for optimal hydrogen bonding, even an unsubstituted phenyl ring yielded a fairly active compound, indicating the complexity of the SAR. researchgate.net

Similarly, for derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, substitutions at both the 2-position (on the nitrogen) and the 7-position (on the oxygen) were critical for developing potent PPARα/γ dual agonists. nih.gov This demonstrates that modifications at multiple sites of the scaffold can be combined to achieve a desired biological activity profile.

Table 1: Impact of Substituents on the Biological Activity of Isoquinoline/Quinoline (B57606) Carboxylic Acid Derivatives

| Scaffold | Substitution Position | Substituent Property | Biological Target | Observed Effect on Activity | Reference |

| 4-Hydroxyquinoline-3-carboxylic acid | 7 | Lipophilicity (π) | Cellular Respiration | Inhibition is linearly related to π | nih.gov |

| 4-Hydroxyquinoline-3-carboxylic acid | 7 | Molar Refractivity (MR) | Malate Dehydrogenase | Inhibition is linearly related to MR | nih.gov |

| 8-Hydroxy-quinoline-7-carboxylic acid | 2 | Styryl groups | Pim-1 Kinase | Potent inhibition; activity modulated by phenyl ring substituents | researchgate.net |

| (S)-Tetrahydroisoquinoline-3-carboxylic acid | 2 and 7 | Various acyl and ether-linked groups | PPARα/γ | Dual agonism achieved through specific substitution patterns | nih.gov |

Conformational Constraints and Their Influence on Ligand-Receptor Binding

Imposing conformational constraints on flexible molecules is a powerful strategy in drug design to enhance binding affinity and selectivity. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is minimized. The tetrahydroisoquinoline-3-carboxylic acid (Tic) and decahydroisoquinoline-3-carboxylic acid scaffolds are conformationally restricted analogues of aromatic amino acids like phenylalanine and are used to lock a molecule into a more defined three-dimensional shape. rsc.orgnih.gov

This principle has been effectively applied in the development of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Researchers synthesized a series of 6-substituted decahydroisoquinoline-3-carboxylic acids, exploring various diastereomers of the saturated isoquinoline nucleus. This systematic approach allowed for a detailed examination of the spatial and steric requirements for affinity at the NMDA receptor. nih.gov By fixing the relative orientation of the carboxylic acid at the 3-position and the substituent at the 6-position, investigators were able to identify compounds with high potency and selectivity, demonstrating that a specific three-dimensional arrangement of functional groups is crucial for optimal receptor interaction. nih.gov

The incorporation of the tetrahydroisoquinoline-3-carboxylic acid moiety into peptide-based drugs is another example of using conformational constraints to improve biological activity. iisc.ac.in This constrained amino acid analog helps to stabilize specific secondary structures (e.g., β-turns) in peptides, leading to analogues that mimic the receptor-bound conformation of the natural ligand, often resulting in enhanced potency and selectivity. rsc.orgiisc.ac.in

Pharmacophore Elucidation for Targeted Therapeutic Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com Elucidating the pharmacophore for a class of compounds like this compound derivatives is a critical step in designing new molecules with improved therapeutic potential. nih.gov

For the related scaffold of 8-hydroxy-quinoline-7-carboxylic acid, the moiety itself was identified as a "crucial pharmacophore" for the inhibition of Pim-1 kinase. researchgate.net Molecular modeling studies indicated that the key interactions responsible for the inhibitory activity involve the hydroxyl group at the 8-position and the carboxylic acid group at the 7-position. These functional groups are positioned to interact with specific amino acid residues, Asp186 and Lys67, within the ATP-binding pocket of the enzyme. researchgate.net

Based on this and the general principles of ligand-receptor interactions, a pharmacophore model for this compound derivatives can be proposed. The key features would likely include:

A Hydrogen Bond Donor: The hydroxyl group at the 7-position.

A Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid at the 3-position, which can accept hydrogen bonds or form an ionic interaction (salt bridge) when deprotonated. drugdesign.org

An Aromatic Region: The isoquinoline ring system, which can engage in hydrophobic or π-stacking interactions with the receptor.

This model provides a blueprint for virtual screening and the rational design of new derivatives. New compounds can be designed to fit this pharmacophoric pattern, ensuring that the critical features for biological activity are maintained while other parts of the molecule are modified to improve secondary characteristics like selectivity or metabolic stability. dovepress.com

Biological Activities and Mechanistic Studies of 7 Hydroxyisoquinoline 3 Carboxylic Acid Analogues

Antineoplastic and Cytotoxic Activity

Analogues of isoquinoline-3-carboxylic acid have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. rsc.orgresearchgate.net The structural scaffold of quinoline-3-carboxylic acid has been a basis for the development of antiproliferative compounds. nih.gov Research has explored various substitutions on the quinoline (B57606) and isoquinoline (B145761) core to enhance cytotoxic activity. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown selective potency against cancer cells. nih.gov Similarly, studies on 5-hydroxyindole-3-carboxylic acid derivatives, which share some structural similarities, have also reported cytotoxic effects against breast cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A significant mechanism through which isoquinoline analogues exert their anticancer effects is by inducing apoptosis and modulating the cell cycle. researchgate.net Derivatives of fangchinoline, a bisbenzylisoquinoline alkaloid, have been shown to induce cell cycle arrest and apoptosis in human leukemia cell lines. nih.gov

Flow cytometry analyses have revealed that certain compounds can cause cell cycle arrest at different phases. For example, some heterocyclic compounds have been observed to arrest the cell cycle at the G2/M phase. researchgate.netmdpi.com One study on 2-anilino-3-aroylquinolines identified a compound that induced apoptosis by arresting the cell cycle at the G2/M phase in A549 lung cancer cells. researchgate.net This arrest is often a precursor to programmed cell death, or apoptosis. The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC staining, which detects early apoptotic events. researchgate.net

The table below summarizes the effects of representative isoquinoline and quinoline analogues on cell cycle progression.

| Compound Type | Cell Line | Effect |

| 2-Anilino-3-aroylquinoline | A549 | G2/M phase arrest |

| Fangchinoline derivative | HEL (leukemia) | G0/G1 phase arrest |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine | MCF-7 | G2/M phase arrest |

DNA Fragmentation and Interaction with Nucleic Acids

Another critical aspect of the antineoplastic activity of these compounds is their interaction with DNA, leading to DNA fragmentation, a hallmark of apoptosis. researchgate.net Studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated their ability to cause significant DNA fragmentation in cancer cells. researchgate.net

In-silico and experimental studies have suggested that quinoline-3-carboxylic acid derivatives can act as DNA minor groove-binding agents. nih.govresearchgate.net This interaction with the DNA can interfere with replication and transcription, ultimately leading to cell death. The binding is often stabilized by hydrogen bonds between the compound and the nucleic acid base pairs in the minor groove. nih.govresearchgate.net The ability of these compounds to interact with DNA is a key component of their mechanism of action as anticancer agents. researchgate.net

Inhibition of Tubulin Polymerization

Several analogues of isoquinoline and quinoline have been identified as potent inhibitors of tubulin polymerization. researchgate.netresearchgate.netnih.govnih.gov Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis. mdpi.com

Compounds such as 2-anilino-3-aroylquinolines have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. researchgate.net Molecular docking studies have indicated that these compounds can bind to the colchicine-binding site on β-tubulin, thus preventing its polymerization. researchgate.net The inhibitory concentration for 50% of tubulin polymerization (IC50) for some of these analogues is comparable to known tubulin inhibitors. researchgate.net

The following table presents the tubulin polymerization inhibition data for selected quinoline and quinoxaline (B1680401) derivatives.

| Compound Class | IC50 (µM) |

| 2-Anilino-3-aroylquinolines | 2.04 - 2.24 |

| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives | 3.97 |

Antimicrobial Potential and Modes of Action

In addition to their anticancer properties, isoquinoline-3-carboxylic acid and its analogues have demonstrated significant antimicrobial activity. researchgate.netnih.govresearchgate.net This includes activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov

Antibacterial Activity against Specific Bacterial Strains

Isoquinoline-3-carboxylic acid (IQ3CA) has shown significant in vitro antibacterial activity against several plant pathogenic bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species, with EC50 values ranging from 8.38 to 17.35 μg/mL. researchgate.net Furthermore, certain 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have displayed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. sci-hub.box Some alkynyl isoquinolines have also been reported to have strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The table below provides a summary of the antibacterial activity of selected isoquinoline and quinoline analogues against specific bacterial strains.

| Compound/Analogue | Bacterial Strain(s) | Activity (MIC/EC50) |

| Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp. | EC50: 8.38 - 17.35 µg/mL |

| 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids | Staphylococcus aureus, Streptococcus pneumoniae | Potent Gram-positive activity |

| Alkynyl isoquinolines | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong bactericidal activity |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus, Escherichia coli | MIC: 4.1 µg/mL (S. aureus), 1 µg/mL (E. coli) |

Disruption of Bacterial Membrane Permeability

One of the proposed mechanisms for the antibacterial action of some of these compounds is the disruption of the bacterial cell membrane. nih.gov Scanning electron microscopy of bacteria treated with isoquinoline-3-carboxylic acid revealed a curved and sunken cell morphology, indicating destroyed cell membrane integrity. researchgate.net However, for some other alkynyl isoquinoline derivatives, studies have shown that their bactericidal activity is not mediated by the disruption of membrane potential or lysis of the bacterial membrane, suggesting that the mode of action can vary depending on the specific chemical structure of the analogue. mdpi.com Instead, for these compounds, preliminary data suggest that they may perturb cell wall and nucleic acid biosynthesis. mdpi.com Altered bacterial membrane permeability has also been identified as a factor in antimicrobial resistance to other classes of antibiotics. plos.org

Inhibition of Exopolysaccharide Production and Biofilm Formation

Analogues of isoquinoline-3-carboxylic acid have demonstrated notable efficacy in combating bacterial biofilm formation, a key virulence factor in many pathogenic bacteria. Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes exopolysaccharides. This protective barrier renders the embedded bacteria more resistant to antibiotics and host immune responses.

One particular analogue, isoquinoline-3-carboxylic acid (IQ3CA), has been shown to significantly inhibit the production of exopolysaccharides in Acidovorax citrulli, a plant pathogenic bacterium. researchgate.net This inhibition of a critical component of the biofilm matrix directly contributes to the prevention of biofilm formation. researchgate.net Studies have revealed that treatment with IQ3CA leads to a sunken and curved cell morphology in A. citrulli, indicating damage to the cell membrane integrity. researchgate.net Furthermore, the compound was observed to impede the motility of the bacteria, another crucial factor for the initial stages of biofilm establishment. researchgate.net The collective effect of these actions—disruption of the cell membrane, reduced motility, and decreased exopolysaccharide synthesis—culminates in the effective prevention of biofilm formation. researchgate.net

The ability of isoquinoline-3-carboxylic acid analogues to interfere with these fundamental processes of bacterial community development highlights their potential as anti-biofilm agents. By targeting the synthesis of the protective exopolysaccharide layer and hindering bacterial colonization, these compounds offer a promising avenue for addressing the challenges posed by biofilm-associated infections.

Antifungal and Antimalarial Properties

Analogues of isoquinoline-3-carboxylic acid have also been explored for their potential as antifungal and antimalarial agents, demonstrating a breadth of antimicrobial activity.

In the realm of antifungal research, derivatives such as 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates have been synthesized and evaluated. nih.gov Many of these compounds exhibited significant in vitro antifungal activity against pathogenic fungal strains, suggesting that the isoquinoline-5,8-dione (B3342986) scaffold is a promising pharmacophore for the development of new antifungal agents. nih.gov Additionally, a broader screening of isoquinoline alkaloids and their derivatives has identified several compounds with potent activity against Candida albicans and Cryptococcus neoformans. nih.gov

With respect to antimalarial properties, research into related quinolone structures has provided valuable insights. For instance, 4-oxo-3-carboxyl quinolone analogues have been systematically studied for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These studies have revealed that modifications at the 3-position of the quinolone ring significantly impact antimalarial potency. nih.gov While the carboxyl ester derivatives showed the best activity, replacement with a 3-carboxylic acid or a 3-carboxylic amide group led to a loss of activity. nih.gov This suggests that for this particular scaffold, the ester functionality is crucial for its antimalarial effect. Further research into isoquinoline derivatives from natural sources, such as those isolated from Streptomyces hygroscopicus, has also identified compounds with potential antimalarial activity through in silico studies. nih.gov

These findings underscore the potential of the broader isoquinoline and quinoline carboxylic acid framework in the development of novel antifungal and antimalarial therapies. The structure-activity relationships observed in these studies provide a foundation for the rational design of more potent and selective 7-hydroxyisoquinoline-3-carboxylic acid analogues.

Antiviral Efficacy and Inhibitory Pathways

A significant area of investigation for this compound analogues has been in the field of virology, particularly in the development of inhibitors for viral proteases. One notable study focused on the design of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3 protease, a crucial enzyme for viral replication.

In this research, the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety was incorporated into a macrocyclic structure. This design was envisioned to enhance the binding affinity of the inhibitor to the protease. The resulting pentapeptidic inhibitors demonstrated significantly improved potency compared to their acyclic counterparts. Specifically, the carboxylic acid and amide derivatives were found to be 57 to 80 times more potent.

The mechanism of action was elucidated through X-ray crystallography, which revealed that the macrocycle adopts a donut-like conformation that allows for close contact with the Ala156 methyl group of the protease. The ketone carbonyl of the inhibitor forms a reversible covalent bond with the catalytic Ser139 residue of the enzyme. This detailed structural information provides a clear understanding of the inhibitory pathway and highlights the importance of the macrocyclic structure and the this compound scaffold in achieving high-potency inhibition of the HCV NS3 protease.

Anti-inflammatory and Antioxidant Properties

Analogues of this compound, particularly those within the broader quinoline and isoquinoline carboxylic acid classes, have been investigated for their anti-inflammatory and antioxidant activities. These properties are crucial in combating a variety of diseases characterized by inflammation and oxidative stress.

Substituted quinoline carboxylic acids have demonstrated significant anti-inflammatory effects. For instance, one such analogue was shown to suppress inflammation and joint destruction in animal models of arthritis. nih.gov Mechanistic studies suggest that its anti-inflammatory action is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) as it does not inhibit cyclooxygenase or lipoxygenase enzymes at efficacious doses. nih.gov Instead, it appears to down-regulate T-cell function, which may account for its observed anti-inflammatory and antiarthritic properties. nih.gov Furthermore, selected quinoline-3-carboxylic acids have exhibited impressive anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation models in mouse macrophages, comparable to the classical NSAID indomethacin. researchgate.net

In terms of antioxidant properties, various quinoline and isoquinoline derivatives have been evaluated. While some quinoline-related carboxylic acid derivatives were found to lack significant DPPH radical scavenging capacities, other studies on novel tetrahydroquinolines have shown exceptional antioxidant activity in the ABTS assay, even outperforming the standard antioxidant ascorbic acid. researchgate.netacs.org This suggests that the antioxidant potential is highly dependent on the specific substitutions and structural features of the analogue. The presence of hydroxyl groups on the aromatic ring is generally considered to contribute to antioxidant activity, implying that this compound analogues could possess notable radical scavenging capabilities.

| Compound Class | Biological Activity | Model System | Key Findings |

| Substituted Quinoline Carboxylic Acid | Anti-inflammatory | Adjuvant Arthritis (animal model) | Suppressed inflammation and joint destruction; down-regulated T-cell function. nih.gov |

| Quinoline-3-carboxylic Acids | Anti-inflammatory | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities comparable to indomethacin. researchgate.net |

| Novel Tetrahydroquinolines | Antioxidant | ABTS radical scavenging assay | Exceptional antioxidant activity, outperforming ascorbic acid. acs.org |

| Quinoline-related Carboxylic Acids | Antioxidant | DPPH radical scavenging assay | Lacked significant antioxidative capacities. researchgate.net |

Enzyme Inhibition and Metabolic Pathway Modulation

The structural features of this compound analogues make them promising candidates for enzyme inhibition, targeting various metabolic pathways.

Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several of these synthesized compounds demonstrated moderate inhibitory activity against AChE. This suggests that the isoquinoline carboxylic acid scaffold could be a valuable starting point for the development of novel AChE inhibitors.

A class of naturally occurring tetrahydroisoquinoline alkaloids, known as norlaudanosolinecarboxylic acids (NLCAs), which are structurally related to this compound, have been shown to inhibit several key enzymes involved in the metabolism of catecholamines. Catecholamines, such as dopamine (B1211576) and norepinephrine, are important neurotransmitters, and their metabolic pathways are significant targets for various therapeutic interventions.

These NLCA compounds have been found to inhibit the following enzymes:

Tyrosine Hydroxylase: NLCAs and their derivatives act as non-competitive inhibitors of this rate-limiting enzyme in catecholamine biosynthesis.

Dopamine-β-hydroxylase: This enzyme, responsible for the conversion of dopamine to norepinephrine, is also inhibited by NLCAs.

Catechol-O-methyltransferase (COMT): NLCAs act as competitive inhibitors of COMT, an enzyme that plays a crucial role in the degradation of catecholamines.

Monoamine Oxidase (MAO): A slight reduction in the activity of this enzyme was also observed with a derivative of NLCA.

The ability of these tetrahydroisoquinoline carboxylic acid derivatives to modulate the activity of multiple enzymes in the catecholamine pathway highlights their potential for influencing neurotransmitter levels and signaling in the nervous system.

| Enzyme | Inhibitor Class | Mode of Inhibition | Reference |

| Tyrosine Hydroxylase | Norlaudanosolinecarboxylic acids (NLCAs) | Non-competitive | |

| Dopamine-β-hydroxylase | Norlaudanosolinecarboxylic acids (NLCAs) | - | |

| Catechol-O-methyltransferase (COMT) | Norlaudanosolinecarboxylic acids (NLCAs) | Competitive | |

| Monoamine Oxidase (MAO) | 3'-O-methylnorlaudanosolinecarboxylic acid (MNLCA) | Slight reduction in activity |

Receptor Antagonism and Agonism

Analogues of this compound have been investigated for their potential to interact with various receptor systems. The following sections detail the findings related to their activity as antagonists at β-adrenergic and P2X7 receptors.

β-Adrenergic Receptor Antagonism

No publicly available scientific literature was identified that specifically investigates the β-adrenergic receptor antagonist or agonist activity of this compound or its direct analogues.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and has been a target for therapeutic intervention. Research has explored the potential of this compound analogues as P2X7 receptor antagonists. Specifically, conformationally constrained analogues of KN62, a known potent P2X7 receptor antagonist, which incorporate a 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid scaffold (with an S configuration at position 3) have been synthesized and evaluated for their antagonist properties on human macrophage cells. nih.gov

The table below summarizes the activity of these analogues.

Computational Chemistry and in Silico Approaches to 7 Hydroxyisoquinoline 3 Carboxylic Acid Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intricate details of chemical reactions. These calculations can map out potential energy surfaces, identify transition states, and determine the most likely pathways for a given transformation.

Ring-Opening and Denitrogenation Pathways of the Isoquinoline (B145761) Core

The stability and reactivity of the isoquinoline nucleus are of fundamental importance. Computational studies have been employed to explore the mechanisms of ring-opening and denitrogenation reactions, which are crucial in understanding the degradation and metabolism of isoquinoline-containing compounds. While direct computational studies on 7-hydroxyisoquinoline-3-carboxylic acid are limited, insights can be drawn from theoretical investigations of related structures like quinoline (B57606).

For instance, DFT calculations have been used to investigate the hydrodenitrogenation (HDN) mechanism of quinoline over different catalyst surfaces. These studies explore the hydrogenation and subsequent ring-opening reaction pathways, providing a detailed understanding of the structure-activity relationship of the catalysts. The calculations reveal how different active sites on a catalyst can favor the formation of specific intermediates, such as 5,6,7,8-tetrahydroquinoline or 1,2,3,4-tetrahydroquinoline, and influence the subsequent C-N bond cleavage. nih.gov Such computational approaches could be readily applied to understand the metabolic fate or synthetic transformation of the this compound core.

Transition State Analysis in Organic Transformations

The synthesis of substituted isoquinolines often involves complex, multi-step reactions. nih.gov Quantum chemical calculations are instrumental in elucidating the mechanisms of these transformations by identifying and characterizing the transition states of key steps. For example, in reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations used to form the isoquinoline core, transition state analysis can reveal the energetic barriers of each step and the geometry of the key intermediates. iust.ac.ir

Modern synthetic methods, including transition-metal-catalyzed C-H functionalization and annulation reactions to build the isoquinoline scaffold, heavily rely on computational mechanistic investigations to understand the catalytic cycle. nih.gov DFT calculations can model the oxidative addition, reductive elimination, and other elementary steps, providing a detailed picture of the reaction coordinate and explaining the observed regioselectivity and stereoselectivity. acs.org This level of mechanistic detail is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies for compounds like this compound.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the energy landscape associated with their interconversion.

For this compound, the primary sources of conformational flexibility are the orientation of the carboxylic acid group and, to a lesser extent, any puckering in the partially saturated ring of its tetrahydroisoquinoline analogue. The carboxylic acid group can exist in syn and anti conformations, referring to the dihedral angle of the H-O-C=O bonds.

Computational studies on simple carboxylic acids like acetic acid have shown that while the syn conformation is typically more stable in the gas phase due to an internal hydrogen bond, the anti conformation can become significantly populated or even preferred in aqueous solution due to more favorable interactions with solvent molecules. nih.gov Potential of mean force (PMF) calculations derived from molecular dynamics simulations can quantify the free energy barrier between these conformers. nih.gov Understanding the conformational preferences of the carboxylic acid group in this compound is critical for accurately modeling its interactions with biological targets.

Table 1: Representative Torsional Angles in Carboxylic Acid Conformational Analysis

| Torsion Angle | Description | Typical Energy Profile |

| H-O-C=O | Defines syn and anti conformers | Syn is often lower in energy in the gas phase; the barrier to rotation is significant. |

| O=C-C-N | Describes the orientation of the carboxyl group relative to the isoquinoline ring | Influences steric interactions and potential intramolecular hydrogen bonding. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Given the interest in isoquinoline derivatives as pharmacologically active agents, understanding how they interact with their biological targets is of paramount importance. Molecular docking and molecular dynamics (MD) simulations are the principal in silico tools for this purpose. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov For a molecule like this compound, docking studies can identify key interactions, such as hydrogen bonds formed by the hydroxyl and carboxylic acid groups, and π-π stacking involving the isoquinoline ring system, with amino acid residues in a protein's active site. mdpi.com Studies on similar quinoline-3-carboxylic acid derivatives have successfully used docking to rationalize their inhibitory activity against protein kinases, demonstrating the utility of this approach. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. nih.govmdpi.com These simulations model the dynamic nature of both the ligand and the protein, providing a more realistic picture of the binding event. mdpi.comnih.gov MD simulations can reveal:

The stability of key hydrogen bonds and other interactions. mdpi.com

Conformational changes in the ligand or protein upon binding.

The role of water molecules in mediating protein-ligand interactions.

By calculating the binding free energy from MD simulations, a more quantitative prediction of ligand affinity can be achieved, guiding the optimization of lead compounds.

Prediction of Spectroscopic Properties and Fragmentation Pathways

Computational chemistry can accurately predict various spectroscopic properties, aiding in the structural characterization of novel compounds. DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. nih.govnih.govresearchgate.netresearchgate.net The calculated NMR chemical shifts, for instance, can be invaluable for assigning the correct structure among several possibilities, such as different regioisomers or tautomers. rsc.org

In the realm of mass spectrometry, computational methods are used to understand and predict fragmentation pathways. The collision-induced dissociation (CID) of protonated molecules can lead to complex fragmentation patterns. A systematic investigation into the fragmentation of various isoquinoline alkaloids using high-resolution mass spectrometry combined with DFT calculations has provided a detailed understanding of their characteristic fragmentation behaviors. nih.govnih.govresearchgate.netexlibrisgroup.com

This research revealed that the fragmentation is highly dependent on the substitution pattern. For example, the presence of vicinal methoxy and hydroxy groups can lead to a characteristic loss of methanol (CH₃OH). nih.gov DFT calculations can be used to model the potential energy surface of these fragmentation reactions, elucidating the underlying mechanisms and confirming the proposed pathways. nih.govnih.gov Unusual fragmentation pathways, such as the reversible addition of water in the gas phase, have also been characterized for substituted isoquinoline-3-carboxamides with the aid of DFT calculations. acs.org

Table 2: Common Fragmentation Patterns of Isoquinoline Alkaloids Observed in Mass Spectrometry

| Precursor Feature | Neutral Loss / Fragment Ion | Computational Insight |

| Vicinal Methoxy and Hydroxy Groups | Loss of CH₃OH | DFT calculations can confirm the favorability of this elimination pathway. nih.gov |

| Vicinal Methoxy Groups | Loss of CH₄ | Mechanistic pathways can be modeled to understand this rearrangement. nih.gov |

| Methylenedioxy Group | Loss of CH₂O or CO | The branching ratio between these two losses can be investigated computationally. nih.gov |

| Quaternary N-methyl Group | Formation of [M-CH₃]⁺ ion | The stability of the resulting radical cation can be assessed. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of 7-Hydroxyisoquinoline-3-carboxylic acid in complex mixtures such as biological samples and herbal extracts. nih.govresearchgate.net These methods offer high resolution and sensitivity, making them suitable for the analysis of low-concentration analytes. nih.gov

The separation in HPLC and UPLC is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution (containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netlekovitesirovine.rsd-nb.info The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities. lekovitesirovine.rs

Detection is commonly performed using a UV detector, as the aromatic structure of this compound allows it to absorb ultraviolet light. mdpi.com For enhanced specificity and sensitivity, HPLC or UPLC systems are often coupled with mass spectrometry detectors. researchgate.net

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. lekovitesirovine.rs This process typically involves assessing the method's linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netlekovitesirovine.rs For instance, a developed HPLC method for related phenolcarboxylic acids demonstrated linearity over a specific concentration range with a high correlation coefficient (r² > 0.999). lekovitesirovine.rs The precision is evaluated by intra-day and inter-day variability, which should be within acceptable limits (e.g., below 2.00% and 3.00%, respectively). lekovitesirovine.rs Accuracy is often confirmed through recovery studies using the standard addition method. lekovitesirovine.rs

The following table provides an example of parameters for an HPLC method that could be adapted for the analysis of this compound.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detection | UV (e.g., 275 nm) or Mass Spectrometry |

| Injection Volume | 2-10 µL |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and profiling of this compound and its metabolites. It provides detailed information about the molecular weight and structure of the compound.

Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS) is a high-resolution mass spectrometry technique that is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. ESI is a soft ionization technique that generates intact molecular ions, typically protonated molecules [M+H]⁺ in the positive ion mode. nih.gov

The Q-TOF mass analyzer combines a quadrupole for ion selection and a time-of-flight analyzer for high-resolution mass analysis. This allows for accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown compounds.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique for the analysis of isoquinoline (B145761) alkaloids, including this compound. nih.govcapes.gov.br CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte solution. nih.gov This technique is highly efficient and requires only a small amount of sample.

When coupled with MS, CE-MS provides both separation and structural information. nih.gov The coupling is typically achieved through an electrospray ionization (ESI) interface. nih.gov In the positive ionization mode, CE-MS can detect the protonated molecular ions [M+H]⁺ of the target analytes. nih.gov The separation in CE can be optimized by adjusting the buffer composition, pH, and applied voltage. nih.govcapes.gov.br For instance, ammonium formate (B1220265) buffer solutions are often used for the separation of isoquinoline alkaloids. nih.govcapes.gov.br

| Analytical Technique | Ionization Mode | Typical Ions Observed | Key Advantages |

| ESI-Q-TOF MS | Positive Electrospray Ionization (ESI) | [M+H]⁺ | High resolution, accurate mass measurement, structural elucidation. |

| CE-MS | Positive Electrospray Ionization (ESI) | [M+H]⁺ | High separation efficiency, small sample volume, suitable for charged analytes. nih.gov |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which provides valuable structural information for metabolite identification. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to create a fragmentation spectrum.

The fragmentation of carboxylic acids in mass spectrometry often involves characteristic losses. libretexts.orgyoutube.com For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.orgchempap.org Another common fragmentation is the loss of carbon dioxide (CO₂, 44 Da). chempap.org

For isoquinoline derivatives, fragmentation can also involve the cleavage of the isoquinoline ring system. nih.gov The study of substituted isoquinoline-3-carboxamides has revealed unusual fragmentation behaviors, including reversible water adduct formation in the gas phase. acs.org The fragmentation pattern is highly characteristic of the compound's structure and can be used to differentiate between isomers. nih.gov

A general fragmentation pattern for a hydroxyisoquinoline carboxylic acid might include the following neutral losses from the protonated molecule [M+H]⁺:

Loss of H₂O (18 Da)

Loss of CO (28 Da)

Loss of CO₂ (44 Da)

Loss of •COOH (45 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of organic molecules, including this compound. princeton.edu Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton provides information about its electronic environment. The protons on the aromatic rings of the isoquinoline structure would appear in the downfield region (typically δ 7-9 ppm). The proton of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of δ 10-13 ppm. princeton.edulibretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. princeton.edulibretexts.org The carbons of the aromatic isoquinoline ring would appear in the approximate range of δ 110-150 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

The following table summarizes the expected chemical shift ranges for the key functional groups in this compound.

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.0 |

| ¹H | Carboxylic Acid Proton | 10.0 - 13.0 princeton.edulibretexts.org |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Carboxylic Carbonyl Carbon | 160 - 185 princeton.edulibretexts.org |

Preclinical Development and Translational Research Directions for 7 Hydroxyisoquinoline 3 Carboxylic Acid Analogues

In Vitro Efficacy Studies in Relevant Biological Models

Analogues of 7-hydroxyisoquinoline-3-carboxylic acid have been investigated across various in vitro models to determine their efficacy and mechanism of action against several biological targets. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were identified as dual agonists for peroxisome proliferator-activated receptors (PPAR) α/γ and inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). nih.gov One particularly potent compound, (S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (referred to as compound 14c), demonstrated significant transactivation activity on human PPARγ with an EC50 of 0.14 µM, comparable to the known drug rosiglitazone (B1679542). nih.gov Its activity on human PPARα was also notable, with an EC50 of 0.20 µM. nih.gov Furthermore, this compound exhibited inhibitory activity against human PTP-1B with an IC50 value of 1.85 µM. nih.gov

In a different therapeutic area, research on the related quinoline (B57606) scaffold has provided insights into potential mechanisms. A study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids evaluated their ability to inhibit cellular respiration in Ehrlich ascites tumor cells. nih.gov This research established a linear relationship between the lipophilicity (π value) of the substituent at the 7-position and the inhibition of cellular respiration. nih.gov The same study also found that the inhibition of a specific intracellular enzyme, malate (B86768) dehydrogenase, was linearly related to the molar refractivity (MR) of the substituent. nih.gov

Further studies on quinoline-3-carboxylic acid derivatives identified them as inhibitors of protein kinase CK2, with 22 synthesized compounds showing IC50 values ranging from 0.65 to 18.2 μM. nih.gov Additionally, quinoline-based analogues were developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov Structure-guided design led to the discovery of compounds such as analogue 41 (DHODH IC50 = 9.71 ± 1.4 nM) and analogue 43 (DHODH IC50 = 26.2 ± 1.8 nM). nih.gov

Table 1: In Vitro Efficacy of Isoquinoline (B145761) and Quinoline Carboxylic Acid Analogues

| Compound Class | Specific Analogue | Target | Activity Metric | Result | Source |

|---|---|---|---|---|---|

| (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids | Compound 14c | Human PPARγ | EC50 | 0.14 µM | nih.gov |

| (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids | Compound 14c | Human PPARα | EC50 | 0.20 µM | nih.gov |

| (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids | Compound 14c | Human PTP-1B | IC50 | 1.85 µM | nih.gov |

| Quinoline-based Analogues | Analogue 41 | DHODH | IC50 | 9.71 ± 1.4 nM | nih.gov |

| Quinoline-based Analogues | Analogue 43 | DHODH | IC50 | 26.2 ± 1.8 nM | nih.gov |

| 3-Quinoline Carboxylic Acid Derivatives | 22 active compounds | Protein Kinase CK2 | IC50 | 0.65 to 18.2 µM | nih.gov |

Early Stage In Vivo Pharmacological Evaluations

The therapeutic potential of these compounds has been substantiated in early-stage in vivo studies. The PPARα/γ dual agonist, compound 14c, demonstrated approximately 10-fold stronger hypoglycemic and hypotriglyceridemic effects than rosiglitazone in male KK-Ay mice after 14 days of repeated administration. nih.gov In a separate study using male Syrian hamsters, compound 14c increased hepatic peroxisome acyl CoA oxidase activity, a result attributed to its PPARα agonist activity. nih.gov Notably, unlike rosiglitazone, compound 14c did not cause a significant increase in plasma volume in male ICR mice. nih.gov

In the context of oncology, a novel compound comprising two isoquinoline-3-carboxylic acid moieties and a benzoic acid group was tested for anti-tumor activity. In vivo evaluations showed this compound to be well-tolerated, with high therapeutic efficacy and low systemic toxicity at effective doses. nih.gov

Pharmacokinetic properties, which are crucial for in vivo efficacy, have also been assessed for related quinoline structures. The potent DHODH inhibitor, compound 41 , was found to possess significant oral bioavailability (F = 56%) and an elimination half-life (t1/2) of 2.78 hours following oral dosing. nih.gov This favorable pharmacokinetic profile supports its potential for further preclinical development. nih.gov

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. For isoquinoline-based compounds, AI and ML algorithms can be employed to:

Predict Biological Activity: Machine learning models can be trained on existing data for isoquinoline (B145761) derivatives to predict the potential biological activities of novel analogs, including 7-Hydroxyisoquinoline-3-carboxylic acid.

Optimize Lead Compounds: AI can be used to suggest structural modifications to the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties.

De Novo Design: Generative AI models can design entirely new isoquinoline-based molecules with desired therapeutic profiles.

Development of Targeted Delivery Systems for Isoquinoline-based Therapeutics

Targeted delivery systems aim to increase the therapeutic efficacy of drugs while minimizing off-target side effects. For isoquinoline-based therapeutics, research is ongoing in the development of:

Nanoparticle-based carriers: Encapsulating isoquinoline compounds within nanoparticles can improve their solubility, stability, and bioavailability, and can be functionalized with targeting ligands to direct them to specific cells or tissues.

Antibody-drug conjugates (ADCs): Attaching potent isoquinoline derivatives to monoclonal antibodies that recognize specific antigens on cancer cells allows for targeted delivery of the therapeutic agent.

Exploration of Polypharmacology and Multi-target Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology, the design of single drugs that act on multiple targets, is a promising therapeutic strategy. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. Future research may explore the potential of this compound and its derivatives to modulate multiple targets relevant to a particular disease state.

Sustainable and Green Chemistry Approaches for Isoquinoline Synthesis

The chemical synthesis of complex molecules like isoquinolines often involves multiple steps and the use of hazardous reagents. There is a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. For the synthesis of isoquinolines, green chemistry approaches include:

Catalytic C-H activation: This method avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation.

Use of renewable solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-derived solvents.

Flow chemistry: Performing reactions in continuous flow reactors can improve efficiency, safety, and scalability.

Q & A

Q. What methodological approaches are used to synthesize 7-Hydroxyisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves cyclization of anthranilic acid derivatives or hydrolysis of ester precursors (e.g., methyl 7-fluoroisoquinoline-3-carboxylate) under acidic or basic conditions. For example, hydrolysis followed by acidification yields the carboxylic acid moiety, as seen in analogous isoquinoline derivatives . Optimization includes adjusting reaction temperature (e.g., reflux at 80–100°C), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., H₂SO₄ for acid-mediated hydrolysis). Yield and purity improvements rely on post-synthesis purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad ~12 ppm) .

- FT-IR : Confirms functional groups (e.g., O-H stretch at 2500–3300 cm⁻¹ for carboxylic acid, C=O at ~1700 cm⁻¹) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 204.1) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : Protonation of the hydroxyl group enhances electrophilic substitution at the 5- or 8-positions of the isoquinoline core .

- Basic Conditions : Deprotonation of the carboxylic acid facilitates nucleophilic reactions (e.g., esterification or amide coupling) .

- Oxidative Conditions : The hydroxyl group may undergo oxidation to a ketone, forming 7-oxo derivatives, which can alter biological activity .

Advanced Research Questions

Q. How do density functional theory (DFT) studies enhance understanding of this compound’s electronic properties and reactivity?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts electronic properties such as HOMO-LUMO gaps, charge distribution, and sites prone to electrophilic/nucleophilic attack . For example:

Q. What mechanisms underlie the reported antibacterial and anticancer activities of this compound derivatives?

- Antibacterial Activity : Chelation of metal ions (e.g., Fe³⁺) disrupts bacterial metalloenzymes. Derivatives with electron-withdrawing groups (e.g., -F) show enhanced activity by increasing membrane permeability .

- Anticancer Activity : Inhibition of topoisomerase II via intercalation into DNA, validated via fluorescence quenching assays and molecular docking . Contradictions in IC₅₀ values across studies (e.g., 5–50 μM) may stem from assay variability (MTT vs. colony formation) or impurity levels .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in bioactivity or computational vs. experimental structural parameters?

- Bioactivity Discrepancies : Standardize assays (e.g., uniform cell lines, incubation times) and validate compound purity via HPLC before testing .

- Computational vs. Experimental : Use higher-level theory (e.g., CCSD(T)) for geometry optimization and include solvent effects in DFT models to better match experimental NMR/X-ray data .

- Stereochemical Ambiguities : Employ chiral HPLC or vibrational circular dichroism (VCD) to resolve enantiomer-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.